![molecular formula C15H25N5O2 B1401059 tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1361112-46-0](/img/structure/B1401059.png)
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is also known by its CAS Number: 1803561-25-2 .
Molecular Structure Analysis
The molecular formula of this compound is C15H25N5O2 . It has a molecular weight of 343.85 g/mol . The InChI code of the compound is 1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 343.85 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 343.1775028 g/mol . The topological polar surface area of the compound is 72.3 Ų .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches The chemical compound tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate and its derivatives have been subjects of extensive synthesis efforts due to their potential applications in various fields. Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, including the similar tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, characterizing them with NMR, IR, and mass spectrometry techniques, and further analyzed a crystal using X-ray crystallography (Patil et al., 2021). Another study by Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, in three steps and confirmed its structure through MS and 1 HNMR spectrum (Kong et al., 2016).
Structural and Molecular Studies Richter et al. (2009) conducted a study on a similar compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the molecular structure and orientation of the pyrazole and piperidine rings (Richter et al., 2009). Similarly, the study by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included X-ray diffraction analysis to confirm the molecular structure and also explored its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Biomedical Applications
Antimicrobial Activity The antimicrobial properties of related compounds have been a significant focus. The work by Patil et al. (2021) assessed the antimicrobial activity of synthesized piperazine and triazolo-pyrazine derivatives against bacterial and fungal strains, finding promising results for developing potent antimicrobials (Patil et al., 2021). The synthesis and fungicidal activity of another set of compounds were evaluated by Mao et al. (2013), noting moderate to excellent activity against certain fungal strains (Mao et al., 2013).
Cardiovascular and Antihypertensive Potential Sato et al. (1980) explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structures similar to tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, and assessed their coronary vasodilating and antihypertensive activities, finding compounds with promising potential as cardiovascular agents (Sato et al., 1980).
Neuroprotective and Antioxidant Effects The antioxidant and neuroprotective effects of triazolopyrazine derivatives were examined by Falsini et al. (2019), who designed compounds to obtain dual antioxidant-human A2A adenosine receptor antagonists. These compounds showed promise in reducing oxaliplatin-induced toxicity in microglia cells and potential efficacy in treating oxidative stress-related diseases (Falsini et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWTEGHDTUIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)
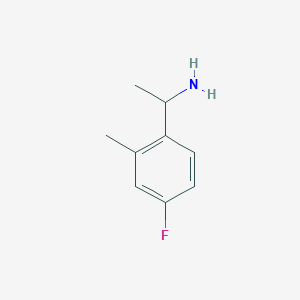
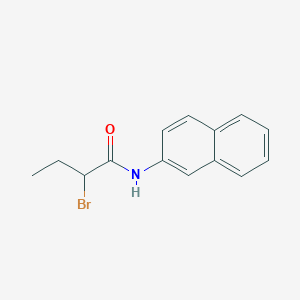
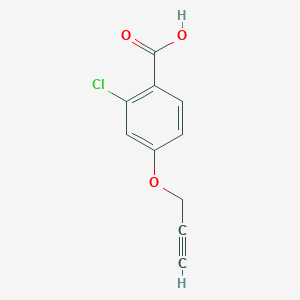
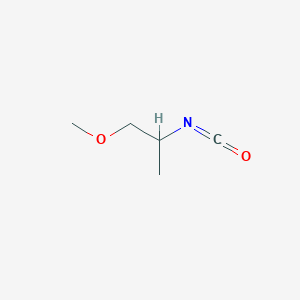
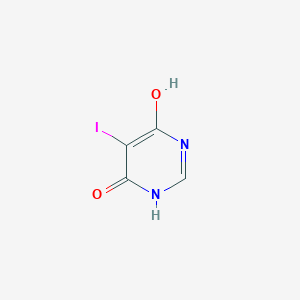
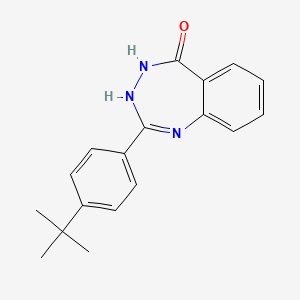
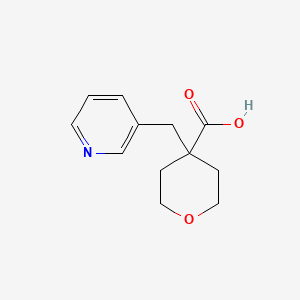
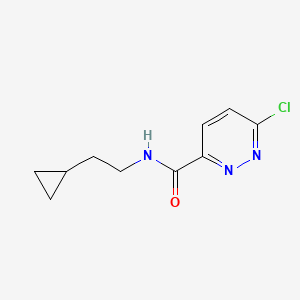
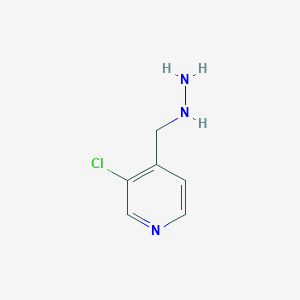
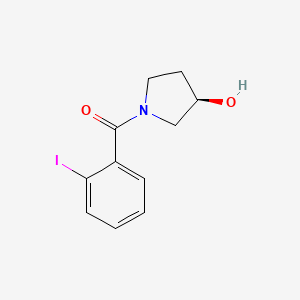
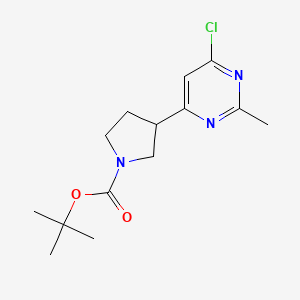
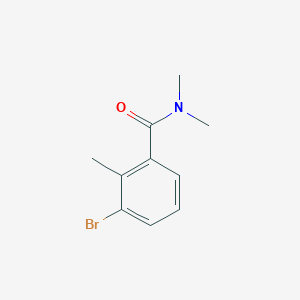
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)